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Compound of Interest

Compound Name:

3-(3-Biphenylyl)azetidine

Cat. No.: B15336240

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible and robust multi-step synthesis pathway for 3-(3-biphenylyl)azetidine, a valuable building block in

I. Proposed Synthetic Pathway

The synthesis of 3-(3-biphenylyl)azetidine is proposed to proceed via a five-step sequence, commencing with the formation of a key biphenyl interm

Caption: Overall synthetic pathway for **3-(3-biphenylyl)azetidine**.

II. Experimental Protocols and Data

Step 1: Synthesis of 3-Bromobiphenyl via Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of 1,3-dibromobenzene with phenylboronic acid to selectively form the monosubstituted prc

Experimental Protocol:

A mixture of 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.



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Reagent/Parameter
1,3-Dibromobenzene
Phenylboronic Acid
Palladium(II) Acetate
Triphenylphosphine
Potassium Carbonate
Toluene/Water
Temperature
Reaction Time
Typical Yield
<pre>graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolo edge [color="#34A853", penwidth=1.5];</pre>
<pre>"1,3-Dibromobenzene" [shape=oval, fillcolor="#FFFFFF"]; "Phenylboronic_acid" [shape=oval, fillcolor="#FFFFFF"]; "Pd(OAc)2, PPh3, K2CO3" [shape=plaintext, fontcolor="#5F6368"]; "3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];</pre>
<pre>"1,3-Dibromobenzene" -> "3-Bromobiphenyl"; "Phenylboronic_acid" -> "3-Bromobiphenyl"; "Pd(OAc)2, PPh3, K2CO3" -> "3-Bromobiphenyl" [arrowhead=none]; }</pre>
Caption: Step 1: Suzuki-Miyaura Coupling.

Step 2: Formation of 3-Biphenylylmagnesium Bromide (Grignard Reagent)

The aryl bromide synthesized in the previous step is converted to the corresponding Grignard reagent.

Experimental Protocol:

Magnesium turnings (1.5 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitro

Reagent/Parameter	
3-Bromobiphenyl	
Magnesium Turnings	
Anhydrous THF	
odine	
Temperature	
Reaction Time	
Typical Yield	



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```
digraph "Step2" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolo
edge [color="#34A853", penwidth=1.5];

"3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];
"Mg, I2 (cat.)" [shape=plaintext, fontcolor="#5F6368"];
"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];

"3-Bromobiphenyl" -> "3-Biphenylylmagnesium_bromide";
"Mg, I2 (cat.)" -> "3-Biphenylylmagnesium_bromide" [arrowhead=none];
}```
Caption: Step 2: Grignard Reagent Formation.
```

Step 3: Grignard Addition to N-Boc-3-azetidinone

The nucleophilic Grignard reagent is added to the electrophilic carbonyl of N-Boc-3-azetidinone to form the $t \in \mathbb{R}$

Experimental Protocol:

A solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous THF is cooled to -78°C under a nitrogen atmospho

```
Reagent/Parameter
N-Boc-3-azetidinone

3-Biphenylylmagnesium bromide

Anhydrous THF

Temperature

Reaction Time

Typical Yield
```

```
digraph "Step3" {
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  node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcoloredge [color="#34A853", penwidth=1.5];

"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];
"N-Boc-3-azetidinone" [shape=oval, fillcolor="#FFFFFF"];
"N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine" [shape=oval, fillcolor="#FFFFFF"];
"3-Biphenylylmagnesium bromide" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";
```



```
"N-Boc-3-azetidinone" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";
}
Caption: Step 3: Grignard Addition.
Step 4: Deoxygenation of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine
The tertiary hydroxyl group is removed using a Barton-McCombie deoxygenation reaction. This is a two-part pro-
Experimental Protocol:
Part A: Formation of the Thiocarbonyl Ester
To a solution of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine (1 equivalent) and 4-dimethylaminopyridine (DMAP, (
Part B: Radical Deoxygenation
The crude thiocarbonyl ester from Part A is dissolved in degassed toluene. Tributyltin hydride (1.5 equivalen
[1][2][3][4][5]
| Reagent/Parameter | Molar Ratio/Value |
| :--- | :--- |
| Part A | |
| N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine | 1.0 eq |
| Phenyl chlorothionoformate | 1.5 eq |
| DMAP | 0.1 eq |
| Dichloromethane | solvent |
| Temperature | 0 °C to RT |
| Reaction Time | 4 h |
| Part B | |
| Crude Thiocarbonyl Ester | 1.0 eq |
| Tributyltin hydride | 1.5 eq |
| AIBN | 0.2 eq |
| Toluene | solvent |
| Temperature | 80 °C |
| Reaction Time | 3 h |
| Typical Overall Yield | 50-65% |
```



Caption: Step 4: Barton-McCombie Deoxygenation.

Step 5: Deprotection of N-Boc-3-(3-biphenylyl)azetidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound. [6]

Experimental Protocol:

N-Boc-3-(3-biphenylyl)azetidine (1 equivalent) is dissolved in dichloromethane. Trifluoroacetic acid (TFA, 10

Reagent/Parameter	
N-Boc-3-(3-biphenylyl)azetidine	
Trifluoroacetic acid (TFA)	
Dichloromethane	
Temperature	
Reaction Time	
Typical Yield	



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References

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